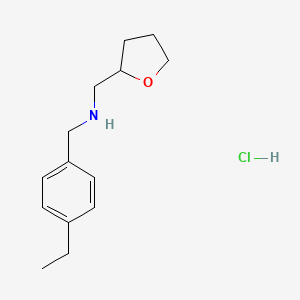
N-(2,6-difluorophenyl)-5-nitro-4,6-pyrimidinediamine
Overview
Description
N-(2,6-difluorophenyl)-5-nitro-4,6-pyrimidinediamine, commonly known as DFP-10917, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins that play a crucial role in the development and progression of cancer.
Mechanism of Action
DFP-10917 works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Specifically, the compound targets the activity of the protein kinase CK2, which is known to be overexpressed in many types of cancer cells. By inhibiting CK2 activity, DFP-10917 disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
DFP-10917 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. The compound has also been shown to have good pharmacokinetic properties, with high bioavailability and good tissue distribution. In preclinical studies, DFP-10917 has demonstrated significant antitumor activity and has been well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
DFP-10917 has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. The compound has also been shown to be stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, one limitation of DFP-10917 is its relatively low solubility, which can make it challenging to work with in some experimental settings.
Future Directions
There are several potential future directions for research on DFP-10917. One area of interest is in combination therapy, where the compound could be used in conjunction with other cancer drugs to enhance their effectiveness. Another potential application is in the development of targeted delivery systems, such as nanoparticles or liposomes, which could improve the compound's bioavailability and tissue distribution. Additionally, further studies are needed to better understand the mechanisms of action of DFP-10917 and its potential role in the treatment of various types of cancer.
Scientific Research Applications
DFP-10917 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by targeting specific proteins that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
4-N-(2,6-difluorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N5O2/c11-5-2-1-3-6(12)7(5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSZEMPZJIZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-5-nitropyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B4138958.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4138961.png)
![4'-allyl-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4138969.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4138974.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(5-chloro-2-methoxybenzyl)ethanamine](/img/structure/B4138975.png)

![1-(4-chlorophenyl)-2-(4-fluorobenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138985.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138991.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4139012.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4139025.png)
![N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4139033.png)
![1-benzyl-4-({[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4139041.png)

![N-cyclopropyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4139048.png)